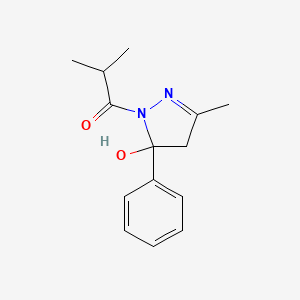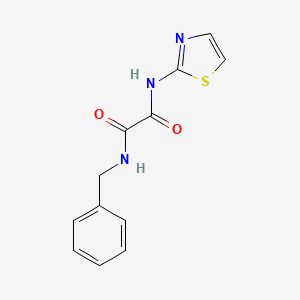![molecular formula C16H23NO6 B5083773 4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)
4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate, commonly known as DMEMO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMEMO is a member of the morpholine family and is widely used in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
DMEMO inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. The increased concentration of acetylcholine enhances cholinergic neurotransmission, leading to improved cognitive function.
Biochemical and Physiological Effects
DMEMO has been shown to have several biochemical and physiological effects. It enhances the cholinergic neurotransmission in the brain, leading to improved cognitive function. DMEMO has also been shown to have antioxidant properties, which can protect against oxidative stress. Additionally, DMEMO has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMEMO has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it an ideal tool for studying the cholinergic system. DMEMO is also relatively easy to synthesize and purify, making it readily available for research. However, DMEMO has some limitations for lab experiments. It is a synthetic compound, and its effects may not be representative of natural compounds. Additionally, DMEMO has limited solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
DMEMO has several potential future directions in scientific research. It can be used in the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. DMEMO can also be used in the study of the cholinergic system and its role in cognitive function. Additionally, DMEMO can be used in the development of new methods for the synthesis of morpholine derivatives.
Conclusion
In conclusion, DMEMO is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, enhances the cholinergic neurotransmission in the brain, and has several biochemical and physiological effects. DMEMO has several advantages for lab experiments, but it also has some limitations. DMEMO has several potential future directions in scientific research, making it an essential tool for researchers in various fields.
Synthesemethoden
DMEMO is synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with epichlorohydrin, followed by the reaction of the resulting product with morpholine. The final product is then purified through crystallization and recrystallization techniques to obtain DMEMO in its pure form.
Wissenschaftliche Forschungsanwendungen
DMEMO has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DMEMO has been shown to enhance the cholinergic neurotransmission in the brain, which is essential for cognitive function. DMEMO has also been used in the development of new drugs for the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by the loss of cholinergic neurons in the brain.
Eigenschaften
IUPAC Name |
4-[2-(2,6-dimethylphenoxy)ethyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-12-4-3-5-13(2)14(12)17-11-8-15-6-9-16-10-7-15;3-1(4)2(5)6/h3-5H,6-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCECJARKRYULHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5083698.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5083703.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5083712.png)
![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)
![5-{3-allyl-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)

![(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)

![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)

![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)

